5-(Isopentenylaminomethyl)uridine
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Overview
Description
5-(Isopentenylaminomethyl)uridine is a modified uridine nucleoside. It is a naturally occurring compound found in transfer RNA (tRNA) and plays a crucial role in the proper functioning of the genetic code during protein synthesis . The compound is characterized by the presence of an isopentenyl group attached to the aminomethyl side chain of uridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopentenylaminomethyl)uridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the alkylation of uridine with isopentenyl bromide in the presence of a base such as sodium hydride . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Isopentenylaminomethyl)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The isopentenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate temperature conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 5-amino-2’-deoxyuridine and 5-iodo-2’-deoxyuridine .
Scientific Research Applications
5-(Isopentenylaminomethyl)uridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Isopentenylaminomethyl)uridine involves its incorporation into tRNA, where it plays a role in the proper decoding of the genetic code during protein synthesis. The isopentenyl group enhances the stability and functionality of tRNA, ensuring accurate translation of mRNA into proteins . The compound interacts with various molecular targets, including ribosomal RNA and aminoacyl-tRNA synthetases, to facilitate efficient protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Thio-5-(Isopentenylaminomethyl)uridine: Another modified uridine nucleoside found in tRNA.
5-Amino-2’-deoxyuridine: A derivative of 5-(Isopentenylaminomethyl)uridine used in biochemical research.
5-Iodo-2’-deoxyuridine: Another derivative used in DNA and RNA studies.
Uniqueness
This compound is unique due to its specific role in tRNA modification and its ability to enhance the stability and functionality of tRNA. This makes it a valuable compound in the study of genetic code translation and protein synthesis .
Properties
Molecular Formula |
C15H23N3O6 |
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Molecular Weight |
341.36 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H23N3O6/c1-8(2)3-4-16-5-9-6-18(15(23)17-13(9)22)14-12(21)11(20)10(7-19)24-14/h3,6,10-12,14,16,19-21H,4-5,7H2,1-2H3,(H,17,22,23)/t10-,11-,12-,14-/m1/s1 |
InChI Key |
BDYFCYHXUPHLAY-HKUMRIAESA-N |
Isomeric SMILES |
CC(=CCNCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C |
Canonical SMILES |
CC(=CCNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C |
Origin of Product |
United States |
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